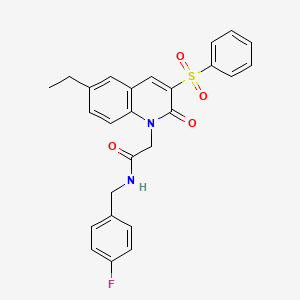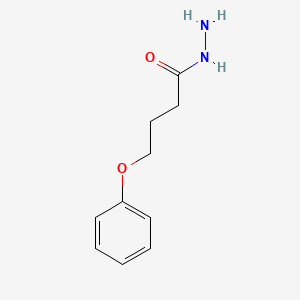
4-Phenoxybutanohydrazide
Overview
Description
4-Phenoxybutanohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)OCCCC (=O)NN . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) linked to a butanohydrazide group (OCCCC(=O)NN) via an ether linkage (O).Scientific Research Applications
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), exhibit properties desirable in biomaterials for medical devices and tissue engineering. They have been used in developing devices like sutures, cardiovascular patches, and bone marrow scaffolds due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Catalytic and Antibacterial Activities of Metal Complexes
Schiff base ligands synthesized from various compounds, including those similar to 4-Phenoxybutanohydrazide, show significant catalytic, DNA binding, and antibacterial activities. These complexes exhibit potential in pharmacological and biotechnological applications (El‐Gammal et al., 2021).
Anticonvulsant Activities of Heterocyclic Compounds
Research into heterocyclic compounds related to this compound, like 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One, has shown promising results in anticonvulsant activities, indicating potential applications in treating neurological disorders (Salomé et al., 2010).
Biodegradation of Endocrine Disrupters
Certain yeasts, like Candida rugopelliculosa, can utilize compounds structurally similar to this compound for biodegradation, providing a potential pathway for the environmental removal of endocrine-disrupting pollutants (Rajendran et al., 2017).
Synthesis of Ordered Polymers
Research into the synthesis of ordered polymers using nonsymmetric monomers, including those related to this compound, has led to the creation of polymers with specific structures and properties. These polymers have potential applications in materials science (Haba et al., 1998).
Herbicide Degradation in Soil
Phenoxy herbicides, related to this compound, have been studied for their degradation in soils, particularly in agricultural contexts. The role of microorganisms in degrading these compounds is significant for environmental management (Merini et al., 2007).
Properties
IUPAC Name |
4-phenoxybutanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGIEPYVGXOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

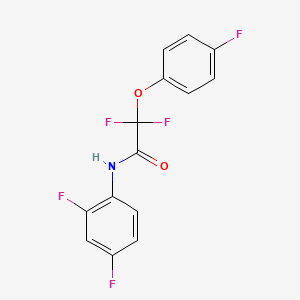
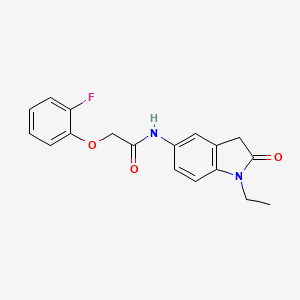
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)
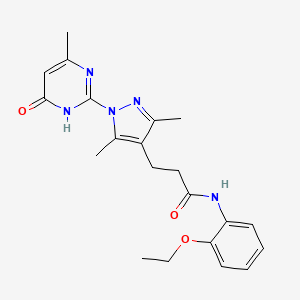
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

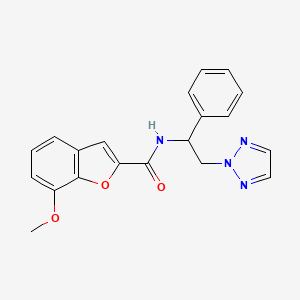
![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)
![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)
